molecular formula C8H14ClNO3 B6272439 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride CAS No. 1989659-12-2

7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride

Cat. No.: B6272439
CAS No.: 1989659-12-2
M. Wt: 207.7
Attention: For research use only. Not for human or veterinary use.
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Description

7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO3. It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing both oxygen and nitrogen atoms to form the spiro structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it may bind to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid hydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research applications .

Properties

CAS No.

1989659-12-2

Molecular Formula

C8H14ClNO3

Molecular Weight

207.7

Purity

91

Origin of Product

United States

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